(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures This compound is characterized by the presence of a thiophene ring, a phenyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2-phenylethenesulfonyl chloride with 2-hydroxy-2-(thiophen-2-yl)ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzymatic activity. The thiophene and phenyl groups may enhance the compound’s binding affinity and specificity for certain biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-phenylethenesulfonamide: Lacks the thiophene ring, which may reduce its binding affinity and specificity.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar structure but with a different sulfonamide group, potentially altering its chemical properties and biological activity.
Uniqueness
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide is unique due to the combination of its thiophene ring, phenyl group, and sulfonamide functional group. This unique structure imparts specific chemical properties, such as enhanced binding affinity and specificity for certain biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c16-13(14-7-4-9-19-14)11-15-20(17,18)10-8-12-5-2-1-3-6-12/h1-10,13,15-16H,11H2/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBYRDFVQHJRLC-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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